2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O4/c1-14-10-20(25-21(23-14)26-8-6-4-5-7-9-26)30-13-19(27)24-16-11-15(22)17(28-2)12-18(16)29-3/h10-12H,4-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZUQXLVDAUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that includes an azepane ring and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 400.92 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology and drug development.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the azepane ring may enhance its interaction with biological targets, while the chloro and methoxy groups can influence its pharmacokinetic properties such as solubility and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.92 g/mol |
| LogP | 3.4494 |
| Polar Surface Area | 34.384 Ų |
Preliminary studies indicate that this compound may act as an inhibitor of specific biological pathways, potentially targeting G protein-coupled receptors (GPCRs) or glycine transporters (GlyT). Research has shown that modifications to the azepane structure can lead to increased potency in inhibiting GlyT1, which is crucial for neurotransmitter regulation in the central nervous system (CNS) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. The compound has shown:
- Antiproliferative Effects : In studies involving cancer cell lines, this compound was found to inhibit cell growth effectively, suggesting potential as an anticancer agent.
- Neuroprotective Properties : Its ability to modulate neurotransmitter levels indicates possible applications in neurodegenerative diseases.
In Vivo Studies
Animal studies have further elucidated the pharmacological profile of this compound. Notable findings include:
- CNS Penetration : The compound demonstrated favorable brain-to-plasma ratios, indicating good CNS penetration which is essential for treating neurological disorders .
- Behavioral Effects : In models of anxiety and depression, administration of this compound resulted in significant behavioral changes, suggesting anxiolytic and antidepressant-like effects.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- GlyT1 Inhibition : A study highlighted a related azepane derivative that exhibited IC50 values in the nanomolar range against GlyT1, showcasing the potential for developing therapeutics targeting this transporter .
- Neuropharmacological Effects : Another investigation into similar compounds revealed their capacity to enhance synaptic plasticity and memory formation in rodent models, linking these effects to their action on neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Selected Acetamide Derivatives
Notes:
- Substituent Influence : The 5-Cl-2,4-(OMe)₂Ph group in the target introduces steric and electronic complexity absent in simpler analogs like L868-1087 (3- or 4-OMePh). Chlorine enhances lipophilicity, which could improve membrane permeability relative to methoxy-only derivatives .
- Heterocyclic Core : Unlike BP 27516’s quinazolinyl scaffold, the target’s pyrimidinyloxy core is smaller, possibly favoring different target selectivity .
Key Research Findings:
Crystallographic Trends : Acetamide derivatives with halogenated aryl groups (e.g., 5-Cl in the target, 3-Cl-4-F in Praveen et al.’s compound) often exhibit enhanced thermal stability and crystallinity, as observed in structural reports .
Bioactivity Correlations : Piperidine/azepane-substituted analogs (e.g., BP 27516 and L868-1087) are frequently associated with kinase inhibition, suggesting the target may share similar mechanistic pathways .
Solubility Considerations : The higher molecular weight of the target (532.08 vs. ~370–415 for others) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
